molecular formula C14H13BrO3S B2734582 3,5-Dimethylphenyl 4-bromobenzenesulfonate CAS No. 433706-05-9

3,5-Dimethylphenyl 4-bromobenzenesulfonate

Cat. No.: B2734582
CAS No.: 433706-05-9
M. Wt: 341.22
InChI Key: GSELEUUNVIWOOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylphenyl 4-bromobenzenesulfonate consists of a bromobenzenesulfonate group attached to a 3,5-dimethylphenyl group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Nucleophilic Substitution in Organic Synthesis

Research on derivatives of benzenesulfonate, like 3,5-Dimethylphenyl 4-bromobenzenesulfonate, has demonstrated their role in nucleophilic substitution reactions. Horton, Jewell, and Prihar (1968) studied the reaction of 3-O-p-bromophenylsulfonyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with dimethylamine, highlighting the use of benzenesulfonates in organic synthesis, particularly in aromatic nucleophilic substitution reactions (Horton, Jewell, & Prihar, 1968).

Terahertz-Wave Generation

A study by Matsukawa et al. (2014) demonstrated the use of 4-dimethylamino-N′-methyl-4′-stilbazolium p-bromobenzenesulfonate in terahertz-wave generation. This compound, with a bromine substituent, showed high transmittance in specific terahertz ranges, thus contributing to advances in terahertz technology (Matsukawa et al., 2014).

Synthesis of Organic Intermediates

Li Yu's (2008) work on the synthesis of dimethyl-4-bromoiodobenzenes highlights the application of compounds like this compound in creating valuable intermediates for further chemical synthesis (Li Yu, 2008).

Solvolysis Studies

Nakashima et al. (1999) researched the solvolysis rates of 3-(aryldimethylsilyl)-2,2-dimethylpropyl p-bromobenzenesulfonates, illustrating how derivatives of benzenesulfonates can be used in studies related to reaction kinetics and solvolysis processes (Nakashima et al., 1999).

Synthesis of Sterically Hindered Organic Molecules

Rublova et al. (2017) synthesized structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, demonstrating the use of benzenesulfonates in creating complex, sterically hindered molecules for various chemical applications (Rublova et al., 2017).

Photosensitizer Synthesis

Pişkin et al. (2020) discussed the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, indicating the potential of benzenesulfonates in synthesizing compounds for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Gas-Liquid Chromatography

Vandenheuvel and Gruber (1975) investigated N-dimethylaminomethylene derivatives for gas-liquid chromatography, using derivatives of benzenesulfonates for improved chromatographic properties (Vandenheuvel & Gruber, 1975).

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-bromobenzenesulfonate is not clear from the search results. This information would typically be determined through detailed experimental studies .

Safety and Hazards

The safety data sheet for a similar compound, Phenyl 4-bromobenzenesulfonate, suggests that it is harmful if swallowed and recommends washing thoroughly after handling . It is likely that 3,5-Dimethylphenyl 4-bromobenzenesulfonate has similar hazards, but for specific safety information, it would be best to refer to the compound’s MSDS .

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3S/c1-10-7-11(2)9-13(8-10)18-19(16,17)14-5-3-12(15)4-6-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSELEUUNVIWOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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